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Introduction

BODIPY FL-C16 is a fluorescently labeled long-chain fatty acid analog that has become an
indispensable tool in metabolic research.[1][2] Comprising a 16-carbon palmitic acid molecule
linked to a BODIPY FL dye, this probe allows for the real-time visualization and quantification of
fatty acid uptake, trafficking, and storage within living cells and in vivo models.[1][3] Its utility
stems from its ability to mimic natural fatty acids, entering cells through the same long-chain
fatty acid transport proteins, thus providing a reliable measure of true fatty acid transport.[1]
This technical guide provides an in-depth overview of BODIPY FL-C16's applications, detailed
experimental protocols, and a summary of key quantitative data to facilitate its effective use in
metabolic research and drug development.

Core Principles and Mechanism of Action

BODIPY FL-C16 is a cell-permeable, green-fluorescent lipid tracer.[4] The BODIPY
(dipyrrometheneboron) fluorophore is non-polar, highly photostable, and exhibits a high
fluorescence quantum yield, making it ideal for various fluorescence-based applications,
including confocal microscopy and flow cytometry.[4][5] The excitation and emission maxima of
BODIPY FL are approximately 505 nm and 515 nm, respectively.[6]

Once introduced to a biological system, BODIPY FL-C16 is recognized and transported into
cells by fatty acid transport proteins such as CD36 and members of the SLC27 gene family
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(FATPs).[1] Inside the cell, the fluorescent fatty acid analog can be trafficked to various
organelles, including the mitochondria and endoplasmic reticulum/Golgi apparatus, and can be
incorporated into lipid droplets for storage.[2][6][7] This dynamic process allows researchers to
study the intricate pathways of lipid metabolism under various physiological and pathological
conditions.

Key Applications in Metabolic Research

The versatility of BODIPY FL-C16 has led to its widespread adoption in several areas of
metabolic research:

Quantifying Fatty Acid Uptake: A primary application is the measurement of cellular fatty acid
uptake. By incubating cells with BODIPY FL-C16 and measuring the resulting fluorescence,
researchers can quantify the rate and extent of fatty acid import.[8][9] This is particularly
valuable in studying metabolic reprogramming in diseases like cancer, where tumor cells
often exhibit increased fatty acid uptake.[1][10]

Visualizing Lipid Trafficking and Storage: Fluorescence microscopy techniques allow for the
visualization of BODIPY FL-C16's subcellular localization. This provides insights into the
trafficking of fatty acids to organelles for processes like -oxidation or their esterification and
storage in lipid droplets.[2][7][11]

In Vivo Metabolic Imaging: BODIPY FL-C16 can be administered systemically in animal
models to study fatty acid uptake in tumors and other tissues in real-time.[1][10] This in vivo
imaging capability is crucial for understanding metabolic dynamics in a whole-organism
context and for evaluating the efficacy of metabolic therapies.[1]

Drug Screening and Efficacy Testing: The probe is a valuable tool for screening small
molecule inhibitors of fatty acid uptake and metabolism.[1][9][10] By treating cells or animals
with a compound of interest and then measuring BODIPY FL-C16 uptake, researchers can
assess the compound's inhibitory effect.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing BODIPY FL-C16,
providing a reference for experimental design and data interpretation.
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Parameter Value CelllSystem Type Reference
Binding Affinity (Kd)

L-FABP 270 nM Purified Protein [4]

I-FABP 330 nM Purified Protein [4]

Fluorescence Uptake

110 £ 13 FUemin—1 Human Placental
BODIPY-C5 [12]
(r2=0.26) Explants
50 £ 2.5 %min—t Human Placental
BODIPY-C12 [12]
(r2=0.64) Explants
6.1 £ 0.46 %min—! Human Placental
BODIPY-C16 [12]
(r2=0.44) Explants
Inhibition of Uptake
) Significant decrease 4T1 cells and in vivo
Perphenazine (80 pM) [1][20]
in fluorescence tumors

Experimental Protocols

Detailed methodologies for key experiments using BODIPY FL-C16 are provided below. These
protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: In Vitro Fatty Acid Uptake Assay (Flow
Cytometry)

This protocol details the steps for quantifying fatty acid uptake in cultured cells using flow
cytometry.

Materials:
o BODIPY FL-C16 (stock solution of 1 mM in DMSO)|[8]

e Cell culture medium (serum-free for starvation)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.sigmaaldrich.com/JP/ja/product/sigma/sml4073
https://www.sigmaaldrich.com/JP/ja/product/sigma/sml4073
https://pmc.ncbi.nlm.nih.gov/articles/PMC7597898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7597898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7597898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7794847/
https://www.biorxiv.org/content/10.1101/2020.11.02.365288v1.full
https://www.benchchem.com/product/b15553641?utm_src=pdf-body
https://www.benchchem.com/product/b15553641?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11532145/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Phosphate-buffered saline (PBS)

FACS buffer (PBS with 1-29% BSA)

7-AAD or other viability dye

Flow cytometer

Procedure:

Cell Culture: Plate cells in a 96-well plate and culture under desired experimental conditions
until they reach approximately 90% confluency.[9]

Serum Starvation: Gently remove the culture medium and wash the cells with PBS. Add
serum-free medium and incubate for at least 1 hour at 37°C to serum starve the cells.[9]

Compound Treatment (Optional): If screening for inhibitors, remove the serum-free medium
and add fresh medium containing the test compound or vehicle control. Incubate for the
desired time (e.g., 1-2 hours) at 37°C.[1][9]

BODIPY FL-C16 Staining: Prepare a 5 uM working solution of BODIPY FL-C16 in serum-
free medium or an appropriate buffer.[8] Add the staining solution to each well to achieve a
final concentration of 1 uM and incubate for 1 hour at 37°C in 5% CO2.[8]

Cell Harvesting and Washing: After incubation, gently resuspend the cells and transfer them
to FACS tubes. Centrifuge at 450 x g for 5 minutes at 4°C.[8] Discard the supernatant and
wash the cells twice with cold FACS buffer.[8]

Viability Staining: Resuspend the cell pellet in FACS buffer containing a viability dye like 7-
AAD.[8]

Flow Cytometry Analysis: Acquire data on a flow cytometer, exciting with a 488 nm laser and
collecting emission in the green channel (typically around 515-530 nm). Analyze the
geometric mean fluorescence intensity (MFI) of the live cell population to quantify fatty acid
uptake.[8]
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Protocol 2: In Vitro Fatty Acid Uptake and Localization
(Fluorescence Microscopy)

This protocol outlines the procedure for visualizing fatty acid uptake and subcellular localization
using fluorescence microscopy.

Materials:

BODIPY FL-C16 (stock solution of 1 mM in DMSO)

 Cell culture medium

e 1% BSAin PBS

¢ 4% Paraformaldehyde (PFA) for fixation

e DAPI or Hoechst for nuclear counterstaining

o Fluorescence microscope with appropriate filter sets

Procedure:

o Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates.

o Compound Treatment (Optional): Treat cells with inhibitors or other compounds as required
for the experiment.

o BODIPY FL-C16 Staining: Wash cells with 1% BSA in PBS.[13] Incubate the cells with
BODIPY FL-C16 at a final concentration of 100 nM in 1% BSA for 5 minutes.[13] For lipid
droplet co-localization, longer incubation times (e.g., 30 minutes to 6 hours) may be
necessary.[11][13]

o Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 10-15 minutes at
room temperature.[13]

o Counterstaining: Wash the fixed cells with PBS and counterstain with a nuclear stain like
DAPI (0.5 pg/mL) for 5-10 minutes.[13]
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e Imaging: Mount the coverslips on slides or image the plates directly using a fluorescence
microscope. Capture images in the green channel for BODIPY FL-C16 and the blue channel
for the nuclear stain.

» Image Analysis: Quantify the fluorescence intensity per cell using software like ImageJ.[13]
Total fluorescence in each image can be divided by the number of cells to normalize the
data.[13]

Protocol 3: In Vivo Fatty Acid Uptake Imaging

This protocol provides a general framework for imaging fatty acid uptake in vivo using animal
models.

Materials:

BODIPY FL-C16 (prepared for in vivo administration, e.g., 200 uM in DMSO)[10]

Animal model (e.g., mouse with a mammary window chamber)[14]

Intravital fluorescence microscopy setup

Anesthesia and animal handling equipment
Procedure:

o Animal Preparation: Anesthetize the animal and position it on the microscope stage. If using
a window chamber model, ensure the imaging area is clean and accessible.[14]

o Baseline Imaging: Acquire baseline fluorescence images of the tissue of interest before
injecting the probe.[1]

e Probe Administration: Administer 100 pL of 200 uM BODIPY FL-C16 via tail vein injection.
[10][14]

o Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every minute)
for up to 80 minutes post-injection to capture the uptake kinetics.[10] The fluorescence signal
typically reaches a plateau between 30 and 80 minutes.[10]
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» Image Analysis: Perform background and dark noise subtraction on the acquired images.[1]
The fluorescence intensity at a specific time point within the plateau phase (e.g., 60 minutes,
termed Bodipy60) can be used as a summary parameter for quantifying fatty acid uptake.[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of BODIPY FL-
C16 in metabolic research.
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Caption: Cellular uptake and trafficking pathway of BODIPY FL-C16.
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Caption: Experimental workflow for in vitro fatty acid uptake assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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